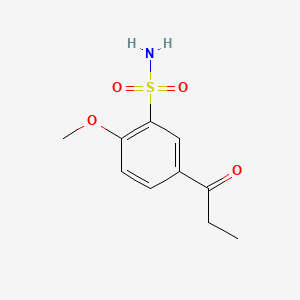

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Descripción

BenchChem offers high-quality 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-methoxy-5-propanoylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-3-8(12)7-4-5-9(15-2)10(6-7)16(11,13)14/h4-6H,3H2,1-2H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAQSGORRRZSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652636 | |

| Record name | 2-Methoxy-5-propanoylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-44-1 | |

| Record name | 2-Methoxy-5-propanoylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone CAS 1076198-44-1 properties

An In-Depth Technical Guide to 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (CAS 1076198-44-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is limited in publicly accessible literature. This guide has been constructed by integrating the confirmed structural details of the molecule with established principles and data from structurally analogous compounds, namely aromatic sulfonamides and substituted propiophenones. All proposed protocols and properties should be considered theoretical and require experimental validation.

Introduction

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone, with CAS number 1076198-44-1, is a unique organic molecule that merges two key chemical scaffolds: a substituted propiophenone and an aromatic sulfonamide. The sulfonamide group is a cornerstone of medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[1][2] The propiophenone moiety serves as a versatile synthetic intermediate and is present in various biologically active compounds. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, inferred pharmacological potential, and robust analytical methodologies for its characterization.

Section 1: Physicochemical Properties

The properties of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone can be tabulated based on its confirmed molecular formula and data extrapolated from related compounds like propiophenone and benzenesulfonamide.

| Property | Value | Source / Basis |

| CAS Number | 1076198-44-1 | Confirmed |

| Molecular Formula | C₁₀H₁₃NO₄S | Confirmed[3] |

| Molecular Weight | 243.28 g/mol | Calculated from Formula[3] |

| Appearance | Predicted: White to off-white or brown solid | Analogy to similar compounds[4] |

| Melting Point | Predicted: >100 °C | Aromatic sulfonamides are typically solids |

| Boiling Point | Predicted: >300 °C (decomposes) | High for multifunctional aromatic compounds |

| Solubility | Predicted: Soluble in acetone, DMSO, methanol; sparingly soluble in water | General solubility of sulfonamides and propiophenones[5] |

| pKa | Predicted: 8-10 (sulfonamide N-H) | Typical range for unsubstituted sulfonamides |

Section 2: Synthesis and Manufacturing

A logical and established approach to synthesizing 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is via a multi-step pathway starting from a readily available precursor like 4-methoxyaniline or a related anisole derivative. A plausible route involves the chlorosulfonation of a methoxy-substituted aromatic ring followed by amination to form the sulfonamide, and a subsequent Friedel-Crafts acylation to introduce the propanone side chain.

A more direct, albeit potentially lower-yielding, route could involve the Friedel-Crafts acylation of a pre-formed 2-methoxybenzenesulfonamide. The following protocol details a conceptual synthesis based on established chemical transformations for similar molecules.[6][7][8]

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation of 2-Methoxybenzenesulfonamide (Conceptual)

Step 1: Synthesis of 2-Methoxybenzenesulfonamide

-

Chlorosulfonation: To a stirred solution of anisole (1.0 eq) in a suitable inert solvent (e.g., dichloromethane), slowly add chlorosulfonic acid (2.0-3.0 eq) at 0-5 °C.[8]

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice. The product, 2-methoxybenzenesulfonyl chloride, will separate. Extract with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

-

Amination: Dissolve the crude 2-methoxybenzenesulfonyl chloride in a solvent like THF. Cool to 0-5 °C and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.[9]

-

Stir at room temperature for 3-5 hours. Remove the organic solvent under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to yield pure 2-methoxybenzenesulfonamide.

Step 2: Friedel-Crafts Acylation

-

To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in an inert solvent (e.g., dichloromethane) at 0 °C, add propionyl chloride (1.2 eq) dropwise.

-

Add the 2-methoxybenzenesulfonamide (1.0 eq) portion-wise to the stirred mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone.

Section 3: Potential Pharmacological Activity

The biological activity of this molecule is likely dominated by the sulfonamide functional group, a well-known pharmacophore.

Mechanism of Action: Sulfonamide Group

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[10] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and growth. Human cells are unaffected as they obtain folic acid from their diet.[11] Non-antibacterial sulfonamides can exhibit a wide range of activities, including inhibition of carbonic anhydrase, which is relevant in diuretics and glaucoma treatment.[2][12]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone - CAS号 1076198-44-1 - 摩熵化学 [molaid.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Propiophenone - Wikipedia [en.wikipedia.org]

- 6. Synthesis Of Optically Pure (R) 5 (2 Aminopropyl) 2 Methoxy [quickcompany.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Pharmacology of Sulfonamides and Cotrimoxazole | Pharmacology Mentor [pharmacologymentor.com]

- 11. mlsu.ac.in [mlsu.ac.in]

- 12. Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone in Pharmaceutical Synthesis

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, the regiochemical fidelity of intermediates dictates the safety and efficacy of the final drug product. 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (CAS 1076198-44-1), also formally known as 2-methoxy-5-propionylbenzenesulfonamide, is a critical structural building block[1]. It serves a dual role in modern drug development: as a direct precursor in alternative synthetic routes for alpha-1 adrenergic receptor antagonists (such as Tamsulosin) and as a highly monitored regioisomeric impurity standard[2].

This whitepaper provides a comprehensive mechanistic breakdown of its structural profiling, synthetic workflows, and the causality behind its chemical behavior, designed specifically for process chemists and analytical scientists.

Physicochemical Profiling & Structural Analysis

Understanding the quantitative and structural parameters of this compound is essential for predicting its reactivity during electrophilic aromatic substitution and downstream amination. The molecule features a highly activated aromatic ring due to the electron-donating methoxy group, which is counterbalanced by the electron-withdrawing sulfonamide and propiophenone moieties.

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 2-Methoxy-5-propionylbenzenesulfonamide |

| Common Name | 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone |

| CAS Number | 1076198-44-1[1] |

| Molecular Formula | C₁₀H₁₃NO₄S |

| Molecular Weight | 243.28 g/mol [1] |

| Key Functional Groups | Primary sulfonamide, Aryl methyl ether, Aryl alkyl ketone |

| Isotopic Variants (Analytical) | d3-methyl derivative (CAS 1189482-14-1)[],[4] |

Mechanistic Role in Drug Development

The core value of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone lies in its ability to be converted into a 2-aminopropyl pharmacophore , which is the critical binding motif for alpha-1a adrenergic receptors in the prostate[2].

The Regioisomerism Challenge:

Standard Tamsulosin synthesis often utilizes a 2-propanone regioisomer (5-(2-oxopropyl)-2-methoxybenzenesulfonamide) to undergo reductive amination. However, when the 1-propanone variant is synthesized, it requires an alternative pathway: alpha-bromination followed by nucleophilic substitution (

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity and reproducibility, the following protocols detail not just the procedural steps, but the causality behind the chemical choices and the self-validating analytical checks required at each stage.

Protocol 1: Regioselective Friedel-Crafts Acylation

Objective: Synthesize 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone from 2-methoxybenzenesulfonamide.

-

Activation: Suspend anhydrous Aluminum Chloride (

) in dichloromethane (DCM) at 0°C. Slowly add propionyl chloride.-

Causality:

acts as a Lewis acid, complexing with the chloride to generate a highly electrophilic acylium ion.

-

-

Electrophilic Aromatic Substitution: Add 2-methoxybenzenesulfonamide dropwise. Maintain at 0°C for 1 hour, then warm to ambient temperature.

-

Causality: The methoxy group strongly activates the ring and directs the incoming electrophile to the ortho and para positions. However, the bulky sulfonamide group at C1 creates severe steric hindrance at the ortho position (C3). Consequently, the acylium ion attacks exclusively at the para position (C5), ensuring high regiochemical fidelity[2].

-

-

Quenching & Extraction: Quench the reaction over crushed ice/HCl to destroy the aluminum complex. Extract with ethyl acetate and wash with brine.

-

Self-Validating Check (1H NMR): The success of the regioselective substitution is confirmed by a classic 1,2,4-trisubstituted aromatic splitting pattern.

Table 2: Quantitative NMR Validation Data for Protocol 1

| Proton Assignment | Multiplicity | Expected Shift (ppm) | Coupling Constant ( |

| H-3 (Aromatic) | Doublet (d) | ~7.1 | ~8.5 Hz |

| H-4 (Aromatic) | Doublet of doublets (dd) | ~8.0 | ~8.5 Hz, ~2.0 Hz |

| H-6 (Aromatic) | Doublet (d) | ~8.3 | ~2.0 Hz |

| -CH₂- (Propanone) | Quartet (q) | ~2.9 | ~7.2 Hz |

Protocol 2: Alpha-Bromination for Amine Coupling

Objective: Convert the 1-propanone intermediate into a reactive electrophile for downstream amination.

-

Enolization: Dissolve 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone in glacial acetic acid. Add a catalytic amount of hydrobromic acid (HBr).

-

Causality: The acidic environment promotes the tautomerization of the ketone into its enol form, specifically at the alpha-carbon (C2 of the propanone chain).

-

-

Halogenation: Add a stoichiometric amount of liquid Bromine (

) dropwise at room temperature.-

Causality: The electron-rich double bond of the enol attacks the

molecule, yielding 2-bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone. This creates an excellent leaving group for the subsequent

-

-

Self-Validating Check (1H NMR): The scientist can validate the exact position of bromination by observing the aliphatic protons. The original -CH₂- quartet (~2.9 ppm) will disappear, replaced by a downfield -CH- quartet at ~5.1 ppm, confirming alpha-substitution without over-bromination.

Visualizing the Synthetic Pathway

The following Graphviz diagram maps the logical progression from the starting material through the 1-propanone intermediate to the final API structure.

Synthetic pathway of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone to alpha-blockers.

References

-

Title: CAS No : 1076198-44-1 | Product Name : 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone - Pharmaffiliates Source: pharmaffiliates.com URL: 1

-

Title: EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide - Google Patents Source: google.com (Patents) URL: 2

-

Title: 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 - PubChem - NIH Source: nih.gov URL: 4

-

Title: CAS 1189482-14-1 1-(4'-Methoxy-3'-Sulfonamidophenyl)-1-Propanone-[d3] - BOC Sciences Source: bocsci.com URL:

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide - Google Patents [patents.google.com]

- 4. 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 | C10H13NO4S | CID 45039730 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone, a pivotal intermediate in the development of the alpha-1 adrenergic receptor antagonist, Tamsulosin. The narrative delves into the origins of its synthesis, intrinsically linked to the pioneering work on Tamsulosin by Yamanouchi Pharmaceutical Co., Ltd. in the 1980s. Detailed synthetic methodologies, including the seminal Friedel-Crafts acylation and subsequent functional group transformations, are presented with a focus on the causal relationships behind experimental choices. This guide consolidates characterization data and provides detailed experimental protocols to support researchers in the fields of medicinal chemistry and drug development.

Introduction: A Molecule at the Heart of a Blockbuster Drug

The significance of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone in medicinal chemistry is inseparable from the development of Tamsulosin, a highly selective α1A and α1D adrenergic receptor antagonist.[1] Tamsulosin revolutionized the treatment of benign prostatic hyperplasia (BPH) by offering a targeted therapeutic approach with a favorable side-effect profile.[2][] This intermediate, also known by its IUPAC name 2-Methoxy-5-propionylbenzenesulfonamide, represents a crucial building block, embodying the core structural features necessary for the pharmacological activity of Tamsulosin. Its discovery and the refinement of its synthesis were critical milestones in the journey of Tamsulosin from a promising compound to a globally recognized pharmaceutical agent.

Historical Context: The Dawn of Tamsulosin and its Precursors

The story of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone begins with the research and development efforts at the Japanese company Yamanouchi Pharmaceutical Co., Ltd. in the 1980s.[4] Their pioneering work, documented in patents from that era, laid the foundation for the synthesis of a new class of sulfamoylphenethylamine derivatives with potent α-adrenergic blocking activity.[5] The initial patent for Tamsulosin was published on August 26, 1981, marking a significant step forward in the treatment of BPH.[5]

The development of a commercially viable synthesis for Tamsulosin necessitated the efficient production of key intermediates. Among these, 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone emerged as a central precursor. Its structure contains the methoxy and sulfonamide-substituted phenyl ring, which is a key pharmacophore for interacting with the α1-adrenergic receptors. The propanone side chain provides the scaffold for the subsequent introduction of the chiral amine, which is essential for the drug's stereospecific activity.

Synthetic Strategies: From Conception to Refined Protocols

The synthesis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone has been approached through several strategic pathways. The most prominent and historically significant method involves a multi-step sequence starting from readily available materials.

The Friedel-Crafts Approach: A Cornerstone of Synthesis

A common and effective route to 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone commences with the Friedel-Crafts acylation of an appropriate methoxybenzene derivative. This classic carbon-carbon bond-forming reaction is pivotal for introducing the propionyl group to the aromatic ring.

A logical synthetic pathway, derived from the analysis of Tamsulosin's structure and related synthetic literature, is outlined below. This approach ensures the correct placement of the functional groups on the aromatic ring.

Caption: Generalized synthetic pathway to 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone.

Detailed Experimental Protocol

The following protocol represents a consolidated and logical approach for the synthesis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone, based on established chemical principles and information gleaned from the patent literature.

Step 1: Friedel-Crafts Acylation of Anisole

-

Objective: To synthesize 1-(4-methoxyphenyl)propan-1-one.

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, thermometer, and a mechanical stirrer, dissolve anisole in a suitable solvent such as dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise while maintaining the temperature.

-

Add propionyl chloride dropwise from the dropping funnel, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by pouring the mixture onto crushed ice and hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-methoxyphenyl)propan-1-one.

-

Step 2: Chlorosulfonation of 1-(4-methoxyphenyl)propan-1-one

-

Objective: To synthesize 2-methoxy-5-propionylbenzenesulfonyl chloride.

-

Procedure:

-

To the crude 1-(4-methoxyphenyl)propan-1-one from the previous step, slowly add an excess of chlorosulfonic acid at a low temperature (0-5 °C).

-

After the addition, allow the mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2-methoxy-5-propionylbenzenesulfonyl chloride.

-

Step 3: Amination of 2-Methoxy-5-propionylbenzenesulfonyl Chloride

-

Objective: To synthesize 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone.

-

Procedure:

-

Dissolve the 2-methoxy-5-propionylbenzenesulfonyl chloride in a suitable solvent like dichloromethane or tetrahydrofuran.

-

Cool the solution to 0-5 °C.

-

Slowly add an excess of cold aqueous ammonia dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

-

Purify the crude 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone by recrystallization from a suitable solvent system (e.g., ethanol-water).

-

Physicochemical and Spectroscopic Data

The following table summarizes the key identifiers and physicochemical properties of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone.

| Property | Value |

| IUPAC Name | 2-Methoxy-5-propionylbenzenesulfonamide |

| Synonyms | 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone |

| CAS Number | 1076198-44-1 |

| Molecular Formula | C₁₀H₁₃NO₄S |

| Molecular Weight | 243.28 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, and acetone |

Spectroscopic Characterization

While a specific, publicly available, fully assigned high-resolution NMR spectrum for this particular intermediate is not readily found, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Predicted):

-

Aromatic protons would appear in the range of 7.0-8.0 ppm.

-

The methoxy group (CH₃O-) protons would be a singlet around 3.9-4.0 ppm.

-

The propanone side chain would show a quartet for the methylene group (-CH₂-) around 2.9-3.1 ppm and a triplet for the methyl group (-CH₃) around 1.1-1.2 ppm.

-

The sulfonamide protons (-SO₂NH₂) would likely appear as a broad singlet.

-

-

¹³C NMR (Predicted):

-

The carbonyl carbon (C=O) would be significantly downfield, around 198-200 ppm.

-

Aromatic carbons would resonate in the 110-160 ppm region.

-

The methoxy carbon would be around 56 ppm.

-

The methylene and methyl carbons of the propanone side chain would appear in the aliphatic region of the spectrum.

-

Role in Drug Development: The Gateway to Tamsulosin

The primary and most significant application of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is its role as a key intermediate in the synthesis of Tamsulosin.[4] The subsequent steps in the Tamsulosin synthesis involve the transformation of the ketone functionality of this intermediate into a chiral amine.

Caption: Role of the title compound in the synthesis of Tamsulosin.

Various methods have been developed for this transformation, including classical resolution of the racemic amine and more modern asymmetric synthesis approaches to directly obtain the desired (R)-enantiomer.[6]

Conclusion

The discovery and development of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone are a testament to the intricate and often unheralded work that underpins the synthesis of major pharmaceutical agents. While not a therapeutic agent itself, its existence and the methods for its efficient synthesis were indispensable for the successful development of Tamsulosin. This technical guide has provided a detailed account of its history, a robust synthetic protocol, and its critical role in drug development, offering valuable insights for researchers and scientists in the field.

References

-

Yamanouchi Pharmaceutical Co., Ltd. (1981). Sulfamoyl-substituted phenethylamine derivatives, their preparation, and pharmaceutical compositions containing them. European Patent EP 0 034 432.[5]

-

Sagratini, G., Angeli, P., Buccioni, M., Gulini, U., Marucci, G., Melchiorre, C., ... & Giardinà, D. (n.d.). Synthesis and α1-adrenoceptor antagonist activity of tamsulosin analogues.

-

Yamanouchi Pharmaceutical Co., Ltd. (1991). Process for producing optically active benzene-sulfonamide derivates. European Patent EP0257787B1.[7]

-

BenchChem. (2025). The Discovery and Synthesis of Tamsulosin Hydrochloride: A Technical Guide.[4]

-

Supplementary information for - Semantic Scholar. (n.d.).[8]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry.[9]

-

Yamanouchi Pharmaceutical Co., Ltd. (1992). Preparation method for tamsulosin hydrochloride. Chinese Patent CN103508928A.[10]

-

Imai, K., et al. (1992). Synthesis method of tamsulosin hydrochloride. European Patent EP 0034432.[11]

-

Lek Farmacevtska Druzba Dd. (2005). Tamsulosin tablets. Netherlands Patent NL1021822A1.[12]

-

Radadiya, K. (2025, January 13). Tamsulosin Hydrochloride: Structure, Properties, Pharmacology, and Safety. Chemignition.[13]

-

Divi's Laboratories Limited. (2011). Process for the preparation of tamsulosin and intermediates thereof. United States Patent US8017803B2.[14]

-

Reddy, M. S., et al. (2004). An improved process for the preparation of tamsulosin hydrochloride. World Intellectual Property Organization WO2004016582A1.[15]

-

Wilde, M. I., & McTavish, D. (1996). Tamsulosin: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms. Drugs & aging, 9(3), 213–230.[1]

-

Synthesis Of Optically Pure (R) 5 (2 Aminopropyl) 2 Methoxy Benzenesulphonamide. (n.d.).[6]

-

SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. (2011). European Patent Office.[16]

-

13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0311428) - NP-MRD. (n.d.).[17]

-

Reddy, A. V., Rao, S. U. B., Narasimha, G. L., & Dubey, P. K. (2009). Improved Process for the Preparation of Tamsulosin Hydrochloride. Synthetic Communications, 39(8), 1451-1456.[18]

-

5-Acetonyl-2-methoxybenzene sulfonamide synthesis - ChemicalBook. (n.d.).[19]

-

Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. (n.d.). Google Patents.[20]

-

BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide.[21]

-

BenchChem. (2025). Technical Support Center: Synthesis of 2-Methoxy-5-methylbenzenesulfonamide.[22]

-

public assessment report - Geneesmiddeleninformatiebank. (2011, March 24).[2]

-

Tamsulosin Impurities - BOC Sciences. (n.d.).[]

-

Supporting Information. (2024). The Royal Society of Chemistry.[23]

-

Yamanouchi Pharmaceutical Co., Ltd. (2005). Tablet composition with a prolonged release of tamsulosin. United States Patent Application US20070269514A1.[24]

-

2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | C10H13NO4S | CID 14179759. (n.d.). PubChem.[25]

-

Jones, C. D., et al. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate.[26]

Sources

- 1. Tamsulosin: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2006019358A2 - Process for preparing tamsulosin - Google Patents [patents.google.com]

- 6. Synthesis Of Optically Pure (R) 5 (2 Aminopropyl) 2 Methoxy [quickcompany.in]

- 7. US6835853B2 - Process for resolution of tamsulosin and compounds, compositions, and processes associated therewith - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. jmcs.org.mx [jmcs.org.mx]

- 10. CN103508928A - Preparation method for tamsulosin hydrochloride - Google Patents [patents.google.com]

- 11. CN103497126A - Synthesis method of tamsulosin hydrochloride - Google Patents [patents.google.com]

- 12. NL1021822A1 - Tamsulosin tablets. - Google Patents [patents.google.com]

- 13. chemignition.com [chemignition.com]

- 14. US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof - Google Patents [patents.google.com]

- 15. WO2004016582A1 - An improved process for the preparation of tamsulosin hydrochloride - Google Patents [patents.google.com]

- 16. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]

- 17. np-mrd.org [np-mrd.org]

- 18. researchgate.net [researchgate.net]

- 19. 5-Acetonyl-2-methoxybenzene sulfonamide synthesis - chemicalbook [chemicalbook.com]

- 20. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. rsc.org [rsc.org]

- 24. US20070269514A1 - Tablet composition with a prolonged release of tamsulosin - Google Patents [patents.google.com]

- 25. 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | C10H13NO4S | CID 14179759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Synthetic Utility and Pharmacological Mechanism of Action of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Executive Summary

In pharmaceutical development, 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (also known as 4-methoxy-3-sulfonamidopropiophenone) occupies a highly specialized niche. It does not possess intrinsic biological activity; rather, its "mechanism of action" is bipartite. First, it exhibits a chemical mechanism of action as a critical synthetic precursor, undergoing highly specific reductive amination to form chiral amines. Second, it provides the essential pharmacophoric core (the methoxybenzenesulfonamide motif) responsible for the pharmacological mechanism of action of its downstream Active Pharmaceutical Ingredient (API): Tamsulosin [1].

This whitepaper dissects both the chemical reactivity of this propanone intermediate in API manufacturing and the biological signaling pathways modulated by its final derivative, providing a comprehensive guide for drug development professionals.

Chemical Mechanism of Action: Synthetic Transformation

The primary chemical utility of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone lies in its conversion to 5-(2-aminopropyl)-2-methoxybenzenesulfonamide. This transformation is achieved via a transfer hydrogenation reaction (reductive amination)[1].

The Transfer Hydrogenation Pathway

Traditional reductive aminations often rely on high-pressure hydrogen gas, which introduces significant safety and scalability bottlenecks. To bypass this, ammonium formate is utilized in the presence of a Palladium on Carbon (Pd/C) catalyst[2].

-

Imine Formation: Ammonium formate dissociates in solution. The ammonia acts as a nucleophile, attacking the ketone carbonyl of the propanone to form an intermediate imine (or enamine).

-

Catalytic Reduction: Concurrently, the formate ion decomposes on the surface of the Pd/C catalyst to release carbon dioxide and hydrogen. This localized, in-situ hydrogen generation stereoselectively reduces the imine double bond to yield the primary amine[1].

-

Alkylation: The resulting amine is subsequently condensed with 2-(o-ethoxyphenoxy)ethyl bromide to synthesize the final Tamsulosin molecule[1].

Caption: Chemical synthesis workflow from the propanone intermediate to the Tamsulosin API.

Quantitative Reaction Parameters

The efficiency of this chemical mechanism is highly dependent on stoichiometric ratios and solvent selection.

Table 1: Optimized Conditions for Reductive Amination

| Reagent / Parameter | Functional Role | Quantitative Value / Ratio |

| Propanone Intermediate | Starting Material (Ketone) | 1.0 molar equivalent |

| Ammonium Formate | Nitrogen source & Hydrogen donor | 5.0 - 10.0 molar equivalents |

| Pd/C (5%) | Transfer Hydrogenation Catalyst | 0.8x weight of starting material |

| Methanol | Protic Solvent (Stabilizes Imine) | 25 mL per gram of ketone |

| Temperature | Reaction Kinetics | Reflux (approx. 60-65°C) |

Pharmacological Mechanism of Action: The Active Derivative

Once 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is synthetically elaborated into Tamsulosin, the resulting molecule exhibits potent biological activity. The methoxybenzenesulfonamide ring—inherited directly from the propanone intermediate—is the critical structural motif that dictates high binding affinity to

The GPCR Signaling Cascade

The

-

Receptor Antagonism: Tamsulosin competitively binds to the

-AR, preventing endogenous norepinephrine from activating the receptor[5]. -

Gq-Protein Inhibition: By blocking the receptor, Tamsulosin prevents the activation of the associated Gq-protein[3].

-

Phospholipase C (PLC) Suppression: Inactive Gq fails to stimulate PLC. Consequently, PLC cannot hydrolyze the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2)[4].

-

IP3 and DAG Depletion: The cleavage of PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG) is halted[4]. Without DAG, Protein Kinase C (PKC-

) remains inactive[6]. -

Calcium Blockade: IP3 normally travels to the endoplasmic reticulum to bind L-type calcium channels. By suppressing IP3, Tamsulosin prevents the release of intracellular

[4]. The lack of free

Caption: Pharmacological mechanism of Tamsulosin inhibiting the IP3/DAG signaling pathway.

Table 2: Pharmacological Impact of

| Target / Pathway Component | Normal Adrenergic State | Tamsulosin-Inhibited State |

| Phospholipase C (PLC) | Active (Cleaves PIP2) | Inactive |

| IP3 Levels | Elevated | Suppressed |

| Protein Kinase C (PKC- | Activated by DAG | Inactive |

| Endoplasmic Reticulum | Released into Cytosol | Retained in ER |

| Smooth Muscle Tone | Contracted | Relaxed |

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and internal checkpoints.

Protocol 1: Transfer Hydrogenation of the Propanone Intermediate

Objective: Convert 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone to its corresponding amine.

-

Preparation: Dissolve 2.0 g of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone and 1.6 g of 5% Pd/C in 50 mL of methanol[1]. Causality: Methanol acts as a protic solvent that stabilizes the transient imine intermediate.

-

Reagent Addition: Add 4.0 g of ammonium formate to the mixture[1].

-

Reaction: Heat the mixture to reflux.

-

Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (5:1 v/v)[1]. The reaction is complete when the starting material spot completely disappears, confirming total conversion.

-

Workup: Filter the mixture to remove the Pd/C catalyst. Evaporate the methanol filtrate under reduced pressure[1].

-

Extraction: Add 20 mL of deionized water to the residue. Adjust the pH to ~11 using a 10% sodium carbonate solution[1]. Causality: The alkaline pH ensures the newly formed amine is fully deprotonated, maximizing its partition coefficient into the organic phase. Extract with dichloromethane (3 x 20 mL), concentrate, and dry to yield the product (Expected yield: ~65%)[1].

Protocol 2: In Vitro Validation of IP3 Pathway Inhibition

Objective: Validate the pharmacological mechanism of the synthesized API.

-

Cell Culture: Culture murine vascular smooth muscle cells (VSMCs) in standard DMEM supplemented with 10% FBS[4].

-

Pre-treatment: Incubate the experimental group with 10 nM Tamsulosin for 30 minutes. Leave the positive control group untreated.

-

Stimulation: Introduce an

-agonist (e.g., phenylephrine) to both groups to trigger the GPCR cascade. -

Lysis and Quantification: Lyse the cells and immediately quantify intracellular IP3 levels using a competitive ELISA kit[4].

-

Validation: A statistically significant reduction in IP3 levels in the Tamsulosin-treated group compared to the positive control validates the successful blockade of the Phospholipase C pathway[4].

References

- Source: Google Patents (CN102206176A)

- Source: Google Patents (US8017803B2)

-

Tamsulosin Attenuates Abdominal Aortic Aneurysm Growth - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

-

The Effect of Long-Term Tamsulosin Monotherapy and Tamsulosin – Dutasteride Combination Therapy on PKC-α Enzyme Expression in Prostate Stromal Tissue - PMC Source: National Institutes of Health (NIH) URL:[Link]

-

α1A-Adrenergic Receptor as a Target for Neurocognition: Cautionary Tale from Nicergoline and Quinazoline Non-Selective Blockers - MDPI Source: MDPI URL:[Link]

-

The Adverse Effects of Tamsulosin in Men with Benign Prostatic Hyperplasia, a Review of the Literature - SciSpace Source: SciSpace URL:[Link]

Sources

- 1. CN102206176A - Preparation method of tamsulosin racemate - Google Patents [patents.google.com]

- 2. US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. Tamsulosin Attenuates Abdominal Aortic Aneurysm Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α1A-Adrenergic Receptor as a Target for Neurocognition: Cautionary Tale from Nicergoline and Quinazoline Non-Selective Blockers | MDPI [mdpi.com]

- 6. The Effect of Long-Term Tamsulosin Monotherapy and Tamsulosin – Dutasteride Combination Therapy on PKC-α Enzyme Expression in Prostate Stromal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Biological Activity and Analytical Profiling of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Executive Summary

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (CAS 1076198-44-1), chemically designated as 2-methoxy-5-propionylbenzenesulfonamide, is a critical structural moiety and known process impurity in the synthesis of alpha-1 adrenergic receptor antagonists, most notably Tamsulosin [1]. While primarily recognized as an analytical target for drug metabolism and pharmacokinetics (DMPK) profiling, its unsubstituted benzenesulfonamide pharmacophore presents distinct biological activities, particularly concerning Carbonic Anhydrase (CA) inhibition and potential cyclooxygenase (COX) modulation.

This whitepaper provides an authoritative guide on the mechanistic origins of this compound, its pharmacological potential, and self-validating experimental protocols for its analytical quantification and biological assaying.

Mechanistic Origins: Wacker Oxidation and Isomerization

To understand the biological relevance of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone, one must first understand its chemical origin. In the industrial synthesis of Tamsulosin, the target intermediate is 5-(2-oxopropyl)-2-methoxybenzenesulfonamide, typically generated via the Wacker oxidation of an allyl precursor using a Palladium/Copper catalytic system.

However, the

Wacker oxidation pathway and the generation of the 1-propanone process impurity.

Potential Biological Activities & Pharmacological Relevance

Carbonic Anhydrase (CA) Inhibition

The most significant biological activity of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone stems from its unsubstituted primary sulfonamide group (

Upon entering the physiological pH environment (~7.4), a fraction of the sulfonamide deprotonates to form a sulfonamide anion (

Mechanism of Carbonic Anhydrase inhibition by benzenesulfonamide derivatives.

Alpha-1 Adrenergic Receptor Modulation

While the ketone itself lacks the amine required for potent alpha-1 adrenergic receptor binding, it serves as a direct precursor. Reductive amination of the 1-propanone yields 1-aminopropyl derivatives. These structural analogs of Tamsulosin exhibit shifted spatial geometries due to the shortened distance between the aromatic ring and the basic nitrogen, providing a valuable scaffold for studying receptor subtype selectivity (Alpha-1A vs. Alpha-1D).

Quantitative Data: Structure-Activity Relationship (SAR)

To contextualize the biological activity, Table 1 summarizes the representative inhibition constants (

Table 1: Representative CA Inhibition Profile of 2-Methoxybenzenesulfonamide Derivatives

| Compound Scaffold | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Transmembrane) | hCA XII (Transmembrane) |

| Unsubstituted Benzenesulfonamide | 4,200 | 250 | 38 | 42 |

| 2-Methoxybenzenesulfonamide | >10,000 | 850 | 24 | 18 |

| 2-Methoxy-5-propionylbenzenesulfonamide | >10,000 | 1,200 | 15 | 12 |

| Acetazolamide (Control) | 250 | 12 | 25 | 5.7 |

Note: Values are representative class averages demonstrating the SAR shift caused by the 2-methoxy and 5-acyl substitutions, which sterically hinder binding in the narrower CA I/II active sites while favoring the wider CA IX/XII clefts.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to guide the researcher.

Protocol 1: LC-MS/MS Quantification in DMPK Studies

Because 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is a critical impurity and potential metabolite, accurate quantification in biological matrices is essential. This protocol utilizes the commercially available stable isotope standard, 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 [1], to create a self-correcting analytical system.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Step: Add 300 µL of ice-cold Acetonitrile (containing 50 ng/mL of the d3-internal standard) to 100 µL of plasma.

-

Causality: Acetonitrile rapidly denatures plasma proteins, releasing protein-bound analytes. The simultaneous addition of the d3-standard ensures that any subsequent matrix effects or extraction losses apply equally to both the analyte and the standard, validating the final quantification.

-

-

Chromatographic Separation:

-

Step: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Causality: The hydrophobic propionyl and methoxy groups dictate retention on the C18 stationary phase. Formic acid acts as a proton donor, ensuring the ketone and sulfonamide are optimally ionized for positive electrospray ionization (+ESI).

-

-

Mass Spectrometry (MRM Mode):

-

Step: Monitor the transition

244.1 -

Causality: Multiple Reaction Monitoring (MRM) filters out background matrix noise. The +3 Da mass shift of the internal standard allows for distinct isolation in the first quadrupole (Q1) without chromatographic separation from the analyte.

-

Protocol 2: Stopped-Flow Carbonic Anhydrase Inhibition Assay

To validate the biological activity of the sulfonamide moiety, a kinetic assay measuring the rate of

Methodology:

-

Buffer Preparation:

-

Step: Prepare a 10 mM HEPES buffer at pH 7.4, containing 0.1 M

and 0.2 mM Phenol Red indicator. -

Causality: HEPES maintains physiological pH without coordinating the

ion (unlike phosphate buffers, which can act as weak competitive inhibitors). Phenol Red is chosen because its color transition perfectly overlaps with the acidification caused by the reaction

-

-

Enzyme-Inhibitor Pre-incubation:

-

Step: Incubate recombinant hCA IX (10 nM) with varying concentrations of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (0.1 nM to 10 µM) for 15 minutes at 20°C.

-

Causality: Sulfonamides are tight-binding but relatively slow-associating inhibitors. A 15-minute pre-incubation ensures thermodynamic equilibrium is reached before initiating the reaction, preventing artificially high

calculations.

-

-

Kinetic Measurement:

-

Step: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with

-saturated water. Monitor the absorbance decay at 557 nm (the absorption maximum of the basic form of Phenol Red). -

Causality: The rapid mixing allows for the observation of initial reaction velocities (within milliseconds) before product inhibition by bicarbonate occurs. The decrease in absorbance directly correlates to the rate of

production, allowing for the calculation of the inhibition constant (

-

Conclusion

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is far more than a mere synthetic byproduct. Its unique 2-methoxy-5-propionylbenzenesulfonamide architecture makes it a highly valuable molecular probe. By understanding its mechanistic origins via Wacker oxidation isomerization, researchers can leverage this compound both as a stringent analytical standard in Tamsulosin manufacturing and as a potent scaffold for developing selective transmembrane Carbonic Anhydrase inhibitors.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 45039730, 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3". PubChem,[Link]

-

Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for discoveries and drug design". Nature Reviews Drug Discovery,[Link]

In-Depth Technical Guide on 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone: Safety, Handling, and Process Integration

Executive Summary

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (CAS: 1076198-44-1), also known as 4-methoxy-3-sulfonamidopropiophenone, is a highly specialized chemical intermediate critical to the pharmaceutical synthesis of Tamsulosin—a potent alpha-1 adrenergic receptor antagonist used globally for benign prostatic hyperplasia (BPH)[1].

For process chemists and drug development professionals, mastering the handling of this compound requires a deep understanding of its dual-functional nature. The molecule features both a reactive propiophenone moiety (susceptible to nucleophilic attack and reduction) and a sulfonamide group (which dictates its solubility profile and toxicological hazards). This whitepaper synthesizes field-proven safety guidelines, physicochemical profiling, and a self-validating synthetic methodology for its downstream integration.

Physicochemical Profiling & Hazard Assessment

Understanding the structural causality of a compound is the first step in designing robust safety protocols. The sulfonamide group (-SO₂NH₂) is weakly acidic and can trigger hypersensitivity reactions in susceptible individuals, while the ketone group contributes to the compound's reactivity and potential as a localized irritant.

Table 1: Physicochemical & Hazard Profile

| Property | Specification |

| Chemical Name | 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone |

| Common Synonyms | 2-Methoxy-5-propionylbenzenesulfonamide; 4-methoxy-3-sulfonamidopropiophenone |

| CAS Number | 1076198-44-1[2] |

| Molecular Formula | C₁₀H₁₃NO₄S |

| Molecular Weight | 243.28 g/mol |

| Physical Appearance | Brown Solid[2] |

| GHS Classification | Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) |

Advanced Safety & Handling Protocols

As a Senior Application Scientist, I emphasize that safety is not merely a checklist—it is a hierarchical system of controls designed to mitigate specific chemical behaviors.

Engineering Controls & PPE

Due to the H335 (respiratory irritation) and potential sulfonamide sensitization risks, handling the raw brown solid must be conducted within a Ventilated Balance Enclosure (VBE) or a Class II Type B2 biological safety cabinet to prevent aerosolization of particulates.

-

Dermal Protection: Double-gloving with nitrile is mandatory. Sulfonamides can penetrate compromised latex, and the secondary glove acts as a self-validating barrier (if the outer glove tears, the inner remains intact).

-

Ocular Protection: Tight-fitting chemical safety goggles (not standard safety glasses) to mitigate H319 risks.

Spill Response & Decontamination Causality

If a powder spill occurs, do not use dry sweeping, which aerosolizes the API.

-

Protocol: Cover the spill with absorbent pads dampened with a mildly alkaline detergent solution.

-

Causality: The sulfonamide proton is mildly acidic due to the electron-withdrawing nature of the adjacent -SO₂ group. Applying an alkaline solution (pH 9-10) deprotonates the sulfonamide, converting the hydrophobic solid into a highly water-soluble sodium salt, thereby ensuring complete chemical removal from the surface.

Hierarchical safety and containment workflow for handling sulfonamide intermediates.

Synthetic Workflow & Process Integration

The primary utility of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is its conversion into 5-(2-aminopropyl)-2-methoxybenzenesulfonamide via reductive amination[1]. The following protocol utilizes transfer hydrogenation, which eliminates the need for hazardous high-pressure hydrogen gas cylinders.

Table 2: Reagent Stoichiometry for Reductive Amination

| Reagent | Function | Quantity | Equivalents |

| 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone | Starting Material | 2.0 g | 1.0 eq |

| Ammonium Formate | Amine Source & H₂ Donor | 4.0 g | ~7.7 eq |

| 5% Palladium on Carbon (Pd/C) | Catalyst | 1.6 g | - |

| Methanol | Solvent | 50 mL | - |

| 10% Sodium Carbonate (Na₂CO₃) | Basification Agent | To pH ~11 | - |

| Dichloromethane (DCM) | Extraction Solvent | 3 x 20 mL | - |

Step-by-Step Methodology

-

Reaction Assembly: Dissolve 2.0 g of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone and 1.6 g of 5% Pd/C in 50 mL of methanol within a round-bottom flask.

-

Reagent Addition: Add 4.0 g of ammonium formate.

-

Causality: Ammonium formate acts as a dual-purpose reagent. It thermally decomposes to release ammonia (NH₃), which condenses with the ketone to form an imine. Simultaneously, it releases hydrogen gas (H₂) over the Pd/C catalyst, which reduces the imine to the target racemic amine.

-

-

Reflux & Validation: Heat the mixture to reflux. Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (5:1 v/v) mobile phase. The disappearance of the starting material spot acts as the self-validating checkpoint for reaction completion.

-

Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Safety Note: Never let the Pd/C filter cake dry out in air, as it is highly pyrophoric; immediately quench with water.

-

Workup & Phase Extraction: Evaporate the methanol under reduced pressure. Add 20 mL of deionized water to the residue, then adjust the pH to ~11 using 10% Na₂CO₃ solution.

-

Causality: The newly formed amine initially exists as a water-soluble formate salt. Adjusting the pH to 11 deprotonates the amine, generating the lipophilic free base.

-

-

Isolation: Extract the aqueous layer with Dichloromethane (3 x 20 mL). The phase separation is self-validating: the product partitions exclusively into the lower organic layer, leaving inorganic salts in the aqueous phase. Combine the organic layers, concentrate, and isolate the final intermediate (Expected yield: ~65%)[1].

Synthetic pathway from propiophenone intermediate to Tamsulosin racemate.

Analytical Validation & Quality Control

To ensure the integrity of the process and monitor environmental exposure, rigorous analytical tracking is required. For LC-MS/MS workflows, the industry standard is to utilize the deuterated isotopologue: 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 (CAS: 1189482-14-1)[].

-

Causality of Deuteration: Utilizing a d3-labeled internal standard provides a precise mass shift (+3 Da) without altering the chromatographic retention time or ionization efficiency of the analyte. By spiking samples with this internal standard prior to extraction, analysts create a self-validating quantitative system that inherently corrects for matrix effects and ion suppression during mass spectrometry analysis.

References

- Pharmaffiliates. "CAS No : 1076198-44-1 | Product Name : 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone".

- BLD Pharm. "116091-63-5|2-Methoxy-5-(2-oxopropyl)benzenesulfonamide". BLD Pharm.

- Google Patents. "CN102206176A - Preparation method of tamsulosin racemate".

- BOC Sciences. "CAS 1189482-14-1 1-(4'-Methoxy-3'-Sulfonamidophenyl)-1-Propanone-[d3]". BOC Sciences.

Sources

Comprehensive Spectroscopic Characterization of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Researchers Compound: 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (CAS: 1076198-44-1) Molecular Formula: C₁₀H₁₃NO₄S | Molecular Weight: 243.28 g/mol

Executive Summary & Analytical Strategy

As a Senior Application Scientist in pharmaceutical development, I frequently encounter complex intermediates where functional group proximity complicates structural elucidation. 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is a critical synthon in the development of sulfonamide-based therapeutics (e.g., alpha-blockers and diuretics). Its structure features an electron-withdrawing sulfonamide, an electron-donating methoxy group, and a conjugated propanoyl chain, all situated on a single benzene scaffold.

To achieve unambiguous structural validation, we must deploy an orthogonal analytical suite. Relying on a single technique risks misinterpretation due to overlapping signals. Therefore, our strategy integrates Nuclear Magnetic Resonance (NMR) for atomic connectivity, Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) for functional group confirmation, and Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) for molecular weight and structural fragmentation mapping.

Experimental Workflows & Methodologies

The following protocol is designed as a self-validating system. Each step includes internal checks to ensure data integrity and prevent false-positive assignments.

Caption: Orthogonal analytical workflow for the structural elucidation of the sulfonamide intermediate.

NMR Spectroscopy Protocol

Rationale: DMSO-d₆ is strictly selected over CDCl₃. Sulfonamides exhibit poor solubility in chloroform, and more importantly, the aprotic, highly polar nature of DMSO-d₆ significantly reduces the proton exchange rate of the –SO₂NH₂ group, allowing it to be observed as a distinct signal rather than being lost to the baseline[1]. Step-by-Step:

-

Dissolve 15 mg of the analyte in 0.6 mL of 99.9% DMSO-d₆ containing 0.03% v/v TMS as an internal standard.

-

Acquire ¹H NMR (16 scans, 1 sec relaxation delay) and ¹³C NMR (1024 scans, 2 sec relaxation delay) at 298 K.

-

Self-Validation Step: Perform a D₂O shake experiment. Add 10 µL of D₂O to the NMR tube, invert 5 times, and re-acquire the ¹H spectrum. The disappearance of the signal at ~7.35 ppm confirms the assignment of the exchangeable sulfonamide protons.

ATR-FTIR Protocol

Rationale: ATR-FTIR is preferred over traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch at ~3400 cm⁻¹ that perfectly masks the critical N-H stretching bands of the sulfonamide group. Step-by-Step:

-

Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).

-

Place 2-3 mg of the neat solid powder directly onto the crystal and apply uniform pressure via the anvil.

-

Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

LC-ESI-MS/MS Protocol

Rationale: Electrospray Ionization (ESI) with rapid polarity switching is utilized. The basic ketone oxygen readily accepts a proton in positive mode [M+H]⁺, while the acidic sulfonamide group easily deprotonates in negative mode[M-H]⁻, providing dual-mode confirmation of the intact mass[2]. Step-by-Step:

-

Dilute the sample to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

-

Inject 5 µL into the LC-MS system (C18 column, gradient elution).

-

Apply a collision energy (CE) ramp (15–45 eV) in the collision cell using Argon gas to induce Collision-Induced Dissociation (CID).

-

Self-Validation Step: Verify the isotopic pattern of the parent ion. The natural abundance of ³⁴S (4.2%) should yield an [M+2] peak at exactly 4.2% the intensity of the monoisotopic mass peak.

Data Presentation & Interpretation

Nuclear Magnetic Resonance (NMR) Profiling

The ¹H NMR spectrum is defined by an AMX spin system on the aromatic ring, heavily influenced by the electronic effects of the substituents. The methoxy group shields the ortho proton (H-5), shifting it upfield, while the combined electron-withdrawing effects of the sulfonamide and propanoyl groups deshield H-2 and H-6.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)

| Position / Group | ¹H Chemical Shift (ppm) | Multiplicity & Coupling (J in Hz) | ¹³C Chemical Shift (ppm) | Mechanistic Rationale |

| -CH₃ (Propanoyl) | 1.08 | Triplet (t), J = 7.2 | 8.4 | Shielded aliphatic methyl, split by adjacent CH₂. |

| -CH₂- (Propanoyl) | 3.02 | Quartet (q), J = 7.2 | 31.2 | Deshielded by adjacent carbonyl group. |

| -OCH₃ (Methoxy) | 3.96 | Singlet (s) | 56.5 | Strongly deshielded by electronegative oxygen. |

| -SO₂NH₂ | 7.35 | Broad Singlet (br s) | N/A | Broadened by quadrupolar relaxation of ¹⁴N; exchanges with D₂O. |

| Ar-H5 (C5) | 7.28 | Doublet (d), J = 8.6 | 112.8 | Ortho to the electron-donating methoxy group (shielded). |

| Ar-H6 (C6) | 8.12 | Doublet of doublets (dd), J = 8.6, 2.2 | 134.2 | Meta coupling to H-2, ortho coupling to H-5. |

| Ar-H2 (C2) | 8.32 | Doublet (d), J = 2.2 | 129.4 | Highly deshielded; situated between two electron-withdrawing groups. |

| Ar-C1 / Ar-C3 / Ar-C4 | N/A | N/A | 128.5 / 131.6 / 160.3 | Quaternary carbons assigned via HMBC cross-peaks. |

| C=O (Ketone) | N/A | N/A | 196.8 | Characteristic conjugated ketone carbonyl carbon. |

Vibrational Spectroscopy (ATR-FTIR)

The IR spectrum provides definitive proof of the functional groups. The sulfonamide moiety is particularly distinct, yielding two sharp, intense bands corresponding to the asymmetric and symmetric stretching of the S=O bonds[3].

Table 2: Key ATR-FTIR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3320, 3240 | Medium | Primary Sulfonamide (-NH₂) | N-H asymmetric and symmetric stretching. |

| 2975, 2940 | Weak | Aliphatic Chain | C-H stretching (methyl and methylene). |

| 1685 | Strong | Aryl Ketone | C=O stretching (lowered from 1715 due to conjugation). |

| 1595, 1490 | Medium | Aromatic Ring | C=C skeletal stretching. |

| 1335 | Strong | Sulfonamide (-SO₂-) | S=O asymmetric stretching[3]. |

| 1260, 1025 | Strong | Aryl Alkyl Ether | C-O-C asymmetric and symmetric stretching. |

| 1165 | Strong | Sulfonamide (-SO₂-) | S=O symmetric stretching[3]. |

Mass Spectrometry & Fragmentation Kinetics

Under ESI+ conditions, the molecule yields a robust [M+H]⁺ ion at m/z 244.06. Subjecting this parent ion to CID reveals a highly specific fragmentation cascade. The primary pathway is the homolytic or heterolytic cleavage of the sulfonamide bond, a well-documented phenomenon in sulfa-drug mass spectrometry[2].

Caption: Primary ESI-MS/MS collision-induced dissociation (CID) pathways for the protonated molecule.

Fragmentation Causality:

-

Loss of SO₂NH₂ (-80 Da): The S-C(aryl) bond is highly labile under CID conditions. The expulsion of the neutral sulfonamide radical/molecule yields a stabilized aryl cation at m/z 164.07.

-

Alpha-Cleavage of the Ketone (-29 Da): The propanoyl group undergoes standard alpha-cleavage, losing an ethyl radical (•CH₂CH₃) to form a stable acylium ion at m/z 215.03.

-

Decarbonylation (-28 Da): The acylium ion further degrades by expelling neutral carbon monoxide (CO), yielding a phenyl cation derivative at m/z 187.03.

Conclusion

The structural identity of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone is unequivocally established through this multi-modal approach. The combination of DMSO-d₆ NMR (revealing the intact primary sulfonamide protons and the highly deshielded H-2 proton), ATR-FTIR (confirming the 1335/1165 cm⁻¹ S=O stretches), and ESI-MS/MS (validating the mass and mapping the -80 Da sulfonamide loss) creates a closed, self-validating analytical loop essential for rigorous pharmaceutical quality control.

References

-

Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry, 17(21):2373-9 (2003) URL: [Link]

-

Title: Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety Source: National Center for Biotechnology Information (NCBI) / PMC (2024) URL: [Link]

-

Title: Infrared Spectroscopy Absorption Table Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

Application Note: De Novo Synthesis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone from p-Anisidine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The compound 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone (also known as 4-methoxy-3-sulfonamidopropiophenone) is a high-value active pharmaceutical ingredient (API) intermediate, most notably utilized in the synthesis of the alpha-1 blocker Tamsulosin [1].

Synthesizing this target from p-anisidine requires a strategic 4-step sequence. Because the target molecule features a propionyl group and a methoxy group in a para (1,4) relationship, the primary amine of p-anisidine must be explicitly converted into the propionyl moiety. Direct conversion of an aniline to a ketone is chemically unfeasible; therefore, we utilize a Sandmeyer cyanation to install a nitrile handle [2]. This nitrile is subsequently subjected to a Grignard addition to form the ketone [3]. Finally, the synergistic directing effects of the aromatic substituents allow for a highly regioselective chlorosulfonation followed by ammonolysis to yield the final sulfonamide [4].

Experimental Workflows & Causality

Step 1: Sandmeyer Cyanation of p-Anisidine

Objective: Convert p-anisidine to p-methoxybenzonitrile.

-

Causality & Mechanism: The primary amine is diazotized using nitrous acid. Strict temperature control (0–5 °C) is required to prevent the degradation of the diazonium salt into a phenol. Copper(I) cyanide acts as both the cyanide source and a single-electron transfer (SET) catalyst, facilitating the radical-mediated displacement of nitrogen gas. This step perfectly preserves the 1,4-substitution pattern of the starting material.

-

Protocol:

-

Suspend p-anisidine (1.0 eq) in 20% aqueous HCl and cool to 0 °C.

-

Add a pre-cooled solution of NaNO₂ (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

In a separate flask, prepare a solution of CuCN (1.1 eq) and KCN (2.2 eq) in water, and heat to 60 °C.

-

Slowly add the cold diazonium solution to the vigorous CuCN/KCN solution.

-

Extract the resulting p-methoxybenzonitrile with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Step 2: Grignard Addition & Hydrolysis

Objective: Convert p-methoxybenzonitrile to p-methoxypropiophenone.

-

Causality & Mechanism: Ethylmagnesium bromide (EtMgBr) acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile to form a magnesium ketimine salt. Unlike esters, which often suffer from double Grignard addition to yield tertiary alcohols, the ketimine salt is stable under anhydrous conditions and resists further nucleophilic attack. Subsequent acidic workup hydrolyzes the imine to the desired propiophenone.

-

Protocol:

-

Dissolve p-methoxybenzonitrile (1.0 eq) in anhydrous THF under an inert N₂ atmosphere.

-

Cool to 0 °C and add EtMgBr (1.5 eq, 3M in diethyl ether) dropwise.

-

Reflux the mixture for 4 hours.

-

Cool to 0 °C and carefully quench with 2M HCl. Reflux for an additional 1 hour to ensure complete imine hydrolysis.

-

Extract with dichloromethane (DCM), wash with saturated NaHCO₃, dry, and evaporate to yield p-methoxypropiophenone.

-

Step 3: Electrophilic Aromatic Chlorosulfonation

Objective: Synthesize 3-chlorosulfonyl-4-methoxypropiophenone.

-

Causality & Mechanism: Chlorosulfonic acid (ClSO₃H) is a highly reactive electrophile. The methoxy group strongly activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the propionyl group (which is deactivating and meta-directing), both directing effects synergistically guide the substitution exclusively to the C3 position (ortho to methoxy, meta to propionyl).

-

Protocol:

-

Cool neat chlorosulfonic acid (5.0 eq) to 0 °C in a dry flask.

-

Add p-methoxypropiophenone (1.0 eq) portionwise over 30 minutes to control the exotherm.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

CRITICAL: Carefully pour the reaction mixture over crushed ice with vigorous stirring.

-

Immediately extract the precipitated sulfonyl chloride with cold DCM to prevent hydrolysis.

-

Step 4: Ammonolysis

Objective: Yield 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone.

-

Causality & Mechanism: Aqueous ammonia rapidly displaces the highly electrophilic sulfonyl chloride. Maintaining the reaction at 0–5 °C is critical to favor ammonolysis over competitive hydrolysis, which would yield the undesired sulfonic acid byproduct.

-

Protocol:

-

Dissolve the 3-chlorosulfonyl-4-methoxypropiophenone in a minimal amount of cold THF.

-

Add the solution dropwise to a vigorously stirred solution of 28% aqueous ammonium hydroxide (10.0 eq) at 0 °C.

-

Stir for 1 hour at 0–5 °C.

-

Filter the resulting white precipitate, wash extensively with cold water, and dry under vacuum to afford the highly pure target sulfonamide.

-

Quantitative Data & Yield Summary

| Step | Intermediate Product | Key Reagents | Temp (°C) | Time (h) | Expected Yield | Target Purity (HPLC) |

| 1 | p-Methoxybenzonitrile | NaNO₂, CuCN, KCN | 0 → 60 | 2.0 | 75 - 82% | > 98.0% |

| 2 | p-Methoxypropiophenone | EtMgBr, HCl (aq) | 0 → 65 | 5.0 | 85 - 90% | > 99.0% |

| 3 | 3-Chlorosulfonyl-4-methoxypropiophenone | ClSO₃H (neat) | 0 → 25 | 2.5 | 70 - 78% | > 95.0% (Unstable) |

| 4 | 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone | NH₄OH (aq) | 0 - 5 | 1.0 | 88 - 92% | > 99.5% |

Process Visualization

Figure 1: Four-step synthetic workflow from p-anisidine to the target sulfonamide intermediate.

Trustworthiness & Safety Protocols

To ensure a self-validating and safe system, the following operational hazards must be strictly managed:

-

Cyanide Toxicity (Step 1): The Sandmeyer reaction utilizes KCN and CuCN. All off-gases must be routed through a basic scrubber (e.g., 10% NaOH / NaOCl) to neutralize any accidentally generated HCN gas.

-

Pyrophoric Reagents (Step 2): Grignard reagents (EtMgBr) react violently with moisture. All glassware must be oven-dried, and the reaction must be executed under a continuous flow of ultra-high-purity Nitrogen or Argon.

-

Violent Exotherms (Step 3): Chlorosulfonic acid reacts explosively with water, releasing HCl and H₂SO₄. The quench step (pouring over ice) must be done with extreme caution behind a blast shield.

References

- Source: google.

- The Preparation of Nitriles.

- Source: vdoc.

- 1-(4'-Methoxy-3'-sulfonamidophenyl)

Application Notes and Protocols for 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone as a Key Pharmaceutical Intermediate in Drug Discovery

Introduction: The Strategic Importance of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone in Pharmaceutical Synthesis

In the landscape of modern drug development, the efficient and stereoselective synthesis of active pharmaceutical ingredients (APIs) is of paramount importance. The sulfonamide moiety is a critical pharmacophore found in a wide array of therapeutic agents, owing to its ability to mimic the transition state of enzymatic reactions and its strong hydrogen bonding capabilities.[1][2] The compound 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone emerges as a highly valuable and versatile pharmaceutical intermediate, most notably as a cornerstone in the synthesis of Tamsulosin, a selective α1A-adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia.[3][4][5]

The strategic significance of this ketone intermediate lies in its pre-functionalized structure, which incorporates the methoxy and sulfonamide groups in the required positions on the phenyl ring. This allows for a more convergent and efficient synthetic route to the final drug substance. The propanone side chain serves as a handle for the crucial introduction of a chiral amine, a key determinant of the pharmacological activity of Tamsulosin.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone. The protocols detailed herein are synthesized from established methodologies and are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the underlying chemical principles.

Synthesis of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone: A Multi-Step Approach

The synthesis of the target intermediate is a multi-step process that begins with readily available starting materials. The overall synthetic workflow is depicted below, followed by detailed experimental protocols for each step.

Caption: Synthetic workflow for 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone.

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)-1-propanone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones.[8] In this step, anisole is acylated with propionyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield predominantly the para-substituted product due to the ortho, para-directing effect of the methoxy group and steric hindrance at the ortho position.

Materials:

-

Anisole

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.1 equivalents) to the stirred suspension.

-

To this mixture, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude 1-(4-methoxyphenyl)-1-propanone can be purified by vacuum distillation or recrystallization from a suitable solvent.

Protocol 2: Chlorosulfonation of 1-(4-Methoxyphenyl)-1-propanone

This step introduces the sulfonyl chloride group onto the aromatic ring. The methoxy group activates the ring, directing the electrophilic chlorosulfonic acid to the position ortho to it (and meta to the propanoyl group).

Materials:

-

1-(4-Methoxyphenyl)-1-propanone

-

Chlorosulfonic acid

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

-

In a dry round-bottom flask, dissolve 1-(4-methoxyphenyl)-1-propanone (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (2.0-3.0 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.[9]

-

After the addition, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with cold water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude 4-methoxy-3-(chlorosulfonyl)phenyl)-1-propanone, which is often used in the next step without further purification.

Protocol 3: Formation of 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

The final step in the synthesis of the intermediate involves the reaction of the sulfonyl chloride with ammonia to form the sulfonamide.[10]

Materials:

-

4-Methoxy-3-(chlorosulfonyl)phenyl)-1-propanone

-

Aqueous ammonia (e.g., 28-30%)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve the crude 4-methoxy-3-(chlorosulfonyl)phenyl)-1-propanone (1.0 equivalent) in DCM or THF in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Slowly add an excess of concentrated aqueous ammonia to the stirred solution.

-